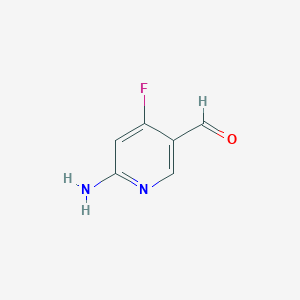

6-Amino-4-fluoronicotinaldehyde

Beschreibung

6-Amino-4-fluoronicotinaldehyde is a pyridine derivative featuring an amino group at position 6, a fluorine atom at position 4, and an aldehyde functional group at position 3 of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, leveraging the electronic effects of fluorine (electron-withdrawing) and the nucleophilic reactivity of the aldehyde group. Its structural attributes enable applications in cross-coupling reactions, Schiff base formation, and as a precursor for fluorinated heterocycles .

Eigenschaften

Molekularformel |

C6H5FN2O |

|---|---|

Molekulargewicht |

140.11 g/mol |

IUPAC-Name |

6-amino-4-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |

InChI-Schlüssel |

HLVAIDFPVJSDKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1N)C=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Amino-4-Fluoronicotinaldehyd umfasst in der Regel mehrstufige organische ReaktionenDie Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Substitutionsschemata zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 6-Amino-4-Fluoronicotinaldehyd kann großtechnische chemische Prozesse umfassen, die einen hohen Ertrag und eine hohe Reinheit gewährleisten. Diese Verfahren setzen häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme ein, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Produktionseffizienz zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Amino-4-Fluoronicotinaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung zu den entsprechenden Carbonsäuren oder anderen oxidierten Derivaten.

Reduktion: Bildung reduzierter Amine oder Alkohole.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen an den Amino- oder Fluorpositionen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen können die Verwendung von Halogenierungsmitteln, Säuren oder Basen umfassen, um die Substitutionsreaktionen zu erleichtern

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Amino-4-Fluoronicotinaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet oder die Konformation des Enzyms verändert. Darüber hinaus kann es an Signalwegen teilnehmen, indem es die Aktivität von Schlüsselproteinen und anderen Biomolekülen moduliert.

Wirkmechanismus

The mechanism of action of 6-Amino-4-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can participate in signaling pathways by modulating the activity of key proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Substituents (Position) | Functional Group | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 6-Amino-4-fluoronicotinaldehyde | Not explicitly provided | 6-NH₂, 4-F, 3-CHO | Aldehyde | Reference (1.00) | Reference compound |

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 4-NH₂, 6-Cl, 3-CHO | Aldehyde | 0.89 | Cl at position 6 vs. F |

| 6-Aminonicotinaldehyde hydrochloride | 1588441-31-9 | 6-NH₂, 3-CHO | Aldehyde (salt) | 0.98 | Lacks fluorine; HCl salt form |

| 4-Amino-6-fluoronicotinic acid | 1242336-78-2 | 4-NH₂, 6-F, 3-COOH | Carboxylic acid | 0.78 | COOH replaces CH₃O |

| 6-Amino-2-fluoronicotinic acid | 210697-20-4 | 6-NH₂, 2-F, 3-COOH | Carboxylic acid | 0.93 | F at position 2 vs. 4 |

| 4-Chloro-6-fluoronicotinaldehyde | 1232432-20-0 | 4-Cl, 6-F, 3-CHO | Aldehyde | 0.82 | Cl at position 4 vs. NH₂ |

Key Observations :

- Halogen vs. Amino Substitution: Replacing fluorine with chlorine (e.g., 4-Amino-6-chloronicotinaldehyde) reduces similarity (0.89) due to altered steric and electronic profiles. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may impact reactivity in substitution reactions .

- Functional Group Influence: The substitution of the aldehyde (-CHO) with a carboxylic acid (-COOH) significantly lowers similarity (e.g., 4-Amino-6-fluoronicotinic acid, 0.78). Carboxylic acids exhibit lower electrophilicity and higher hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Physicochemical and Application Differences

| Property | 6-Amino-4-fluoronicotinaldehyde | 4-Amino-6-chloronicotinaldehyde | 6-Aminonicotinaldehyde HCl |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Lower (due to Cl) | High (HCl salt enhances) |

| Reactivity | High (F enhances electrophilicity) | Moderate (Cl less activating) | Moderate (no F/Cl) |

| Applications | Drug intermediates, fluorinated APIs | Agrochemicals | Peptide coupling agents |

Biologische Aktivität

6-Amino-4-fluoronicotinaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of 6-amino-4-fluoronicotinaldehyde can be achieved through various methods, often involving the modification of existing pyridine derivatives. The introduction of the fluorine atom at the 4-position is crucial for enhancing biological activity. A common synthetic route includes the use of aldehyde precursors and amination reactions that yield the desired compound efficiently.

Anticancer Properties

Research indicates that compounds similar to 6-amino-4-fluoronicotinaldehyde exhibit significant anticancer activity. For instance, a study on derivatives of 6-amino-2-pyridone demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers, as well as glioblastoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | Type of Cancer | IC50 (μM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HEPG2 | Liver Cancer | 18 |

| GBM6 | Glioblastoma | 12 |

The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth. Specifically, it may interact with receptor tyrosine kinases and proteasome pathways, leading to enhanced cytotoxicity when used in combination with other therapeutic agents .

Case Study 1: Combination Therapy

A notable case study investigated the effects of combining 6-amino-4-fluoronicotinaldehyde with small molecule inhibitors targeting receptor tyrosine kinases. The results showed a synergistic effect that significantly increased cell death in glioblastoma cells compared to monotherapy . This suggests potential applications in developing combination therapies for resistant cancer types.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyridine derivatives, highlighting how modifications at the nitrogen and carbon positions can influence biological activity. The presence of the amino group at position 6 and fluorine at position 4 was essential for maintaining potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.